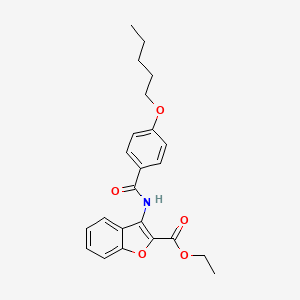

![molecular formula C9H12F2O2 B2582143 2,2-Difluorospiro[2.5]octane-8-carboxylic acid CAS No. 2248363-30-4](/img/structure/B2582143.png)

2,2-Difluorospiro[2.5]octane-8-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

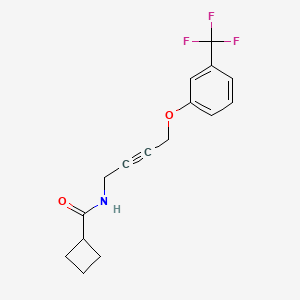

The molecular formula of “2,2-Difluorospiro[2.5]octane-8-carboxylic acid” is C9H12F2O2 . This compound has a molecular weight of 190.187 . The structure is characterized by a spirocyclic configuration, which is a type of chemical compound that has atoms from two rings sharing a single atom.Scientific Research Applications

Biotransformation and Environmental Fate

Fluorinated compounds, including those structurally related to 2,2-Difluorospiro[2.5]octane-8-carboxylic acid, are extensively studied for their biotransformation and environmental fate. Research by Liu et al. (2007) delves into the microbial transformation of fluorotelomer alcohols to perfluorocarboxylic acids, elucidating the pathways and microbial involvement in this process, which is crucial for understanding the environmental impact of fluorinated compounds (Liu et al., 2007).

Synthetic Methodologies

The development of novel synthetic methodologies for fluorinated compounds is a key area of research. Abe et al. (1983) presented a new synthetic approach for perfluorobicyclic and perfluoromonospiro ethers by fluorinating cycloalkyl-substituted carboxylic acids electrochemically, showcasing innovative routes to access complex fluorinated structures (Abe et al., 1983).

Catalytic Oxidation

Catalytic oxidation of alcohols to carbonyl compounds is another significant research area, with implications for the synthesis and modification of fluorinated compounds. Iwahama et al. (2000) reported on the efficient oxidation of alcohols using N-hydroxyphthalimide combined with a Co species, a methodology that could be applicable to the functionalization of fluorinated spiro compounds (Iwahama et al., 2000).

Electrochemical Fluorination

Electrochemical fluorination is a pivotal technique for the synthesis of fluorinated compounds, including spiro derivatives. Research by Takashi et al. (2005) on the electrochemical fluorination of esters derived from oxolane-2-yl-carboxylic acid and related compounds highlights the potential for synthesizing complex fluorinated structures, which could include derivatives of this compound (Takashi et al., 2005).

Properties

IUPAC Name |

2,2-difluorospiro[2.5]octane-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2O2/c10-9(11)5-8(9)4-2-1-3-6(8)7(12)13/h6H,1-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQLWIHYMBYFGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC2(F)F)C(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

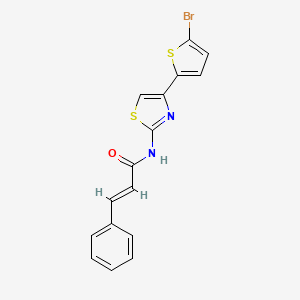

![5-bromo-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582062.png)

![3-[5-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2582063.png)

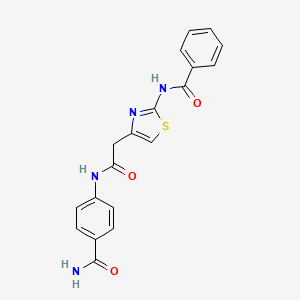

![N-cyclohexyl-2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2582065.png)

![[5-(4-Amino-2-bromophenyl)-2-furyl]methanol](/img/structure/B2582069.png)

![2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2582070.png)

![5-chloro-N-[2-(4-isopropylanilino)-2-oxoethyl]-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2582072.png)

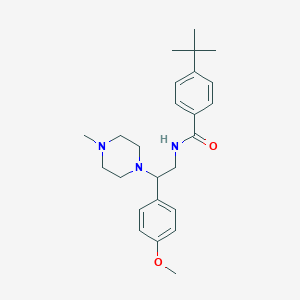

![isopropyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2582073.png)

![2-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide](/img/structure/B2582075.png)

![2-[[5-Ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2582077.png)